molecular formula C17H15Cl2N3O3S B10868158 Ethyl 4-[({2-[(3,4-dichlorophenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzoate

Ethyl 4-[({2-[(3,4-dichlorophenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzoate

Cat. No.: B10868158
M. Wt: 412.3 g/mol
InChI Key: OJSVXWAROKFRAI-UHFFFAOYSA-N
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Description

ETHYL 4-({[2-(3,4-DICHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound with potential applications in various scientific fields It is characterized by its unique molecular structure, which includes a benzoate ester linked to a hydrazino carbothioyl group, further connected to a dichlorobenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[2-(3,4-DICHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethyl 4-aminobenzoate with 3,4-dichlorobenzoyl chloride to form an intermediate, which is then reacted with thiosemicarbazide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({[2-(3,4-DICHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

    Chemistry: It can be used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-({[2-(3,4-DICHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound’s hydrazino and carbothioyl groups can form strong bonds with various biological molecules, potentially inhibiting or modifying their activity. This interaction can affect molecular pathways involved in cellular processes, making the compound a valuable tool in studying these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-({[2-(3,4-DICHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H15Cl2N3O3S

Molecular Weight

412.3 g/mol

IUPAC Name

ethyl 4-[[(3,4-dichlorobenzoyl)amino]carbamothioylamino]benzoate

InChI

InChI=1S/C17H15Cl2N3O3S/c1-2-25-16(24)10-3-6-12(7-4-10)20-17(26)22-21-15(23)11-5-8-13(18)14(19)9-11/h3-9H,2H2,1H3,(H,21,23)(H2,20,22,26)

InChI Key

OJSVXWAROKFRAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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